Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose
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Overview
Description
Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is a heterocyclic organic compound1. It is a crucial compound used in the synthesis of various drugs2. It serves as a key intermediate in the development of pharmaceuticals targeting infectious diseases, including anti-viral and anti-bacterial agents2.
Synthesis Analysis
The synthesis of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose involves Dimethyl sulfoxide and BENZYL 2,3-O-ISOPROPYLIDENE-6-TRITYL-ALPHA-D-MANNOFURANOSE3.
Molecular Structure Analysis
The molecular formula of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is C35H36O61. It contains a total of 82 bonds, including 46 non-H bonds, 24 multiple bonds, 10 rotatable bonds, 24 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 1 eight-membered ring, 1 hydroxyl group, 1 secondary alcohol, 5 ethers (aliphatic), and 1 Oxolane4.
Chemical Reactions Analysis
Currently, there is no specific information available about the chemical reactions involving Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose.Physical And Chemical Properties Analysis
The molecular weight of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is 552.656741. More detailed physical and chemical properties are not available at the moment.
Scientific Research Applications
Synthesis of Pyrazole-5-Carboxamide Analogues Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose can be used in the synthesis of methyl 4-(2,3:5,6-di-O-isopropylidene-α- and -β-D-mannofuranosyl)-3-oxobutanoate, which is transformed into 4-hydroxy-3-(α- and β-D-mannofuranosyl)pyrazole-5-carboxamide, an analogue of pyrazofurins (Herrera & Baelo, 1985).
Synthesis of Hexopyranosid and Mannofuranose Derivatives It can be used in oxidation and reduction processes to synthesize various derivatives like benzyl 6-deoxy-2,3-O-isopropylidene-α-L-talopyranoside, further convertible into crystalline 4-methanesulphonate (Brimacombe, Hunedy, & Al-Radhi, 1969).
Antibiotic Synthesis This compound can be converted into benzyl 2,3-O-isopropylidene-5-N-benzyl-5-deoxy-6-O-benzyl-α-D-mannofuranoside, instrumental in the synthesis of the antibiotic 1-deoxymannojirimycin (Broxterman et al., 1988).
Preparation of Oligonucleotide Synthesis Support It serves as a starting material for preparing compounds like benzyl 5,6-ditrifluoroacetamido-5,6-dideoxy-2-O-(4,4′-dimethoxytrityl)-α-D-mannofuranose, used for attaching to controlled pore glass, creating a support for oligonucleotide synthesis (Azhayev, 1999).
Design of Anti-inflammatory and Analgesic Agents Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is used in the synthesis of benzimidazole sugar conjugates with significant anti-inflammatory and analgesic activities (El-Nezhawy et al., 2009).
Safety And Hazards
Future Directions
As Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is a key intermediate in the development of pharmaceuticals targeting infectious diseases, it is expected to continue playing a significant role in the biomedical industry, particularly in the research of specific drug-resistant strains and various infectious diseases2.
properties
IUPAC Name |
(1R)-1-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33,36H,23-24H2,1-2H3/t29-,30-,31?,32-,33+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXLICKIKLHOKC-ZXQCHVRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H](C2O1)[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724584 |
Source
|
Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose | |
CAS RN |
91364-11-3 |
Source
|
Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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